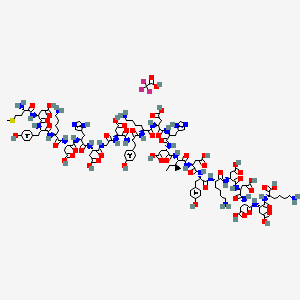
HER-2/neu (85–94)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HER-2/neu
Wissenschaftliche Forschungsanwendungen
Oncogene Characteristics and Breast Cancer Prognostics
HER-2/neu, a member of the erbB-like oncogene family related to the epidermal growth factor receptor, is crucial in breast cancer. It is amplified in 30% of breast cancers, significantly predicting overall survival and time to relapse. This amplification has more prognostic value than many other factors, including hormone-receptor status, especially in lymph node-positive disease, indicating its role in the pathogenesis and behavior of breast cancer (Slamon et al., 1987).
Immunotherapy and Vaccine Development
HER-2/neu-positive tumor cells are promising targets for tumor-reactive cytotoxic T lymphocytes and immunotherapeutic trials. The "humanized" monoclonal antibody Herceptin has been effective in treating HER-2/neu-positive breast and ovarian cancers. Vaccines aiming to generate T-cell responses are being examined in trials. The immunogenicity of HER-2/neu is supported by natural immunity observed in patients, encouraging vaccination trials with HER-2 protein–derived subunits or synthetic peptides (Baxevanis et al., 2004).
Diagnostic and Therapeutic Relevance in Breast Cancer
HER-2/neu status is valuable for predicting disease outcome and response to various therapies in breast cancer. The serum-based HER-2/neu testing and antibody-based therapies directed against HER-2/neu protein, like Herceptin, demonstrate its critical role in breast cancer treatment. HER-2/neu's role in predicting responses to hormonal, cytotoxic, and radiation therapies is being actively researched (Ross & Fletcher, 1998).
Implications in Other Cancers
HER-2/neu expression varies across different cancers. In colorectal cancer, its overexpression correlates with the stage of disease and survival, indicating its potential as a prognostic factor in colorectal malignancies (Kapitanović et al., 1997).
Breast Cancer and Steroid Hormone Receptors
HER-2/neu's relationship with hormone receptor expression in breast cancer is significant. There's an inverse correlation between HER-2/neu amplification/overexpression and estrogen/progesterone receptor levels, affecting the efficacy of hormone therapy in HER-2/neu-positive cases (Konecny et al., 2003).
Breast and Ovarian Cancer Studies
HER-2/neu is similarly amplified in breast and ovarian cancers, correlating with overexpression and clinical outcomes. This study suggests the gene's involvement in the pathogenesis of these cancers and highlights the importance of evaluating HER-2/neu in various diseases (Slamon et al., 1989).
Secreted Autoinhibitor and Oncogenic Activity
HER-2/neu, an orphan receptor tyrosine kinase, has a secreted protein, herstatin, inhibiting its oncogenic activity. Herstatin disrupts dimers, reduces tyrosine phosphorylation, and inhibits the growth of overexpressing HER-2 cells, providing an insight into potential therapeutic approaches (Doherty et al., 1999).
Mammographic Correlation in Breast Cancer
HER-2/neu overexpression in breast cancer correlates with certain mammographic features. Women under 50 years more frequently exhibit HER-2/neu overexpression, and calcifications on mammograms are more common in these cases, aiding in diagnosis and treatment planning (Seo et al., 2006).
Eigenschaften
Sequenz |
LIAHNQVRQV |
|---|---|
Quelle |
Homo sapiens (human) |
Lagerung |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
HER-2/neu (85–94) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Glu1]-Fibrinopeptide B](/img/structure/B1574895.png)
